Aldose Reductase Inhibition Potency
In a 2022 master's thesis investigating sulfonamide derivatives as aldose reductase (AR) inhibitors, 5-Bromo-2-methoxybenzene sulfonamide (which is the target compound) demonstrated an IC50 value of 53.07 µM against recombinant human AR [1]. This value represents a significantly lower potency compared to the lead compound in the same study, 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, which had an IC50 of 29 µM [1]. Furthermore, the target compound exhibited less potent inhibition than its close structural analog, 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide, which achieved an IC50 of 35.00 µM in the same assay [1]. This data clearly differentiates the target compound's bioactivity from other sulfonamides within the same experimental system, establishing that its specific structural features result in a measurable, and distinct, level of enzyme inhibition.
| Evidence Dimension | Inhibition of human aldose reductase (IC50) |
|---|---|
| Target Compound Data | 53.07 µM |
| Comparator Or Baseline | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: 29 µM; 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide: 35.00 µM |
| Quantified Difference | Target is ~1.8-fold less potent than lead compound; ~1.5-fold less potent than dimethyl analog |
| Conditions | In vitro spectrophotometric assay using recombinant human aldose reductase enzyme |
Why This Matters
This data provides the quantifiable basis for selecting this compound when moderate AR inhibition is desired, or for using it as a control to benchmark more potent analogs.
- [1] Gürgün Albay. Investigation of the inhibition effects of some sulfonamide derivative compounds on aldose reductase enzyme and investigation of enzyme-inhibitor interactions by molecular docking method. Master's Thesis, Iğdır University, 2022. View Source
